In-Depth Technical Guide to Norphensuximide-D5: Chemical Properties, Structure, and Analytical Applications
In-Depth Technical Guide to Norphensuximide-D5: Chemical Properties, Structure, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of Norphensuximide-D5. This deuterated analog of Norphensuximide is a critical tool in pharmacokinetic and metabolic studies, particularly as an internal standard in bioanalytical methods.
Core Chemical Properties
Norphensuximide-D5, also known by its synonyms N-Desmethyl Phensuximide-D5 and 3-Phenylpyrrolidin-2,5-dione-D5, is a stable isotope-labeled form of Norphensuximide. The incorporation of five deuterium atoms on the phenyl ring results in a mass shift that allows for its use as an internal standard in mass spectrometry-based assays, without significantly altering its chemical behavior.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₄D₅NO₂ | [1] |
| Molecular Weight | 180.22 g/mol | [1] |
| CAS Number | 3464-18-4 (Unlabeled) | [1] |
| Melting Point | 78-80 °C | [2] |
| Appearance | White to Off-White or Pale Yellow Solid | [2] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. | |
| Purity | Typically >98% atom D |
Chemical Structure
Norphensuximide-D5 possesses a succinimide heterocyclic ring with a deuterated phenyl group attached at the 3-position. The five deuterium atoms are located on the aromatic phenyl ring.
Experimental Protocols
General Synthesis of Deuterated Succinimide Derivatives
While a specific protocol for the commercial synthesis of Norphensuximide-D5 is proprietary, a general approach for the synthesis of deuterated succinimide derivatives can be outlined. The synthesis of the non-deuterated analog, 3-phenylpyrrolidine-2,5-dione, can be achieved through various organic synthesis routes. For the deuterated version, a common strategy involves the use of a deuterated starting material, such as deuterated benzene, in a Friedel-Crafts reaction to introduce the deuterated phenyl group onto a succinic anhydride precursor, followed by reaction with ammonia or an appropriate nitrogen source to form the succinimide ring.
Illustrative Synthetic Workflow:
Bioanalytical Method using Norphensuximide-D5 as an Internal Standard
Norphensuximide-D5 is ideally suited for use as an internal standard in the quantification of Phensuximide, its N-demethylated metabolite Norphensuximide, and other related compounds in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for the analysis of antiepileptic drugs in human plasma.
1. Sample Preparation: Protein Precipitation
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To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of a working solution of Norphensuximide-D5 in methanol (e.g., at 500 ng/mL).
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Add 300 µL of cold acetonitrile to precipitate plasma proteins.
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Vortex the mixture for 1 minute.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
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LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A linear gradient from 10% to 90% B over 5 minutes.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
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Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Source: Electrospray ionization (ESI) in positive mode.
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Multiple Reaction Monitoring (MRM) Transitions:
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Norphensuximide: Precursor ion (m/z) -> Product ion (m/z) [To be optimized based on the non-deuterated analyte]
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Norphensuximide-D5: Precursor ion (m/z) [M+H]⁺ -> Product ion (m/z) [To be optimized based on the deuterated standard]
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Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Analytical Workflow Diagram:
Conclusion
Norphensuximide-D5 is an essential analytical tool for researchers in pharmacology and drug development. Its chemical and physical properties are well-defined, and its structural similarity to the parent compound makes it an ideal internal standard for LC-MS/MS applications. The use of Norphensuximide-D5 in bioanalytical methods allows for accurate and precise quantification of the target analyte by correcting for variations in sample preparation and instrument response, thereby ensuring the reliability of pharmacokinetic and toxicokinetic data.
